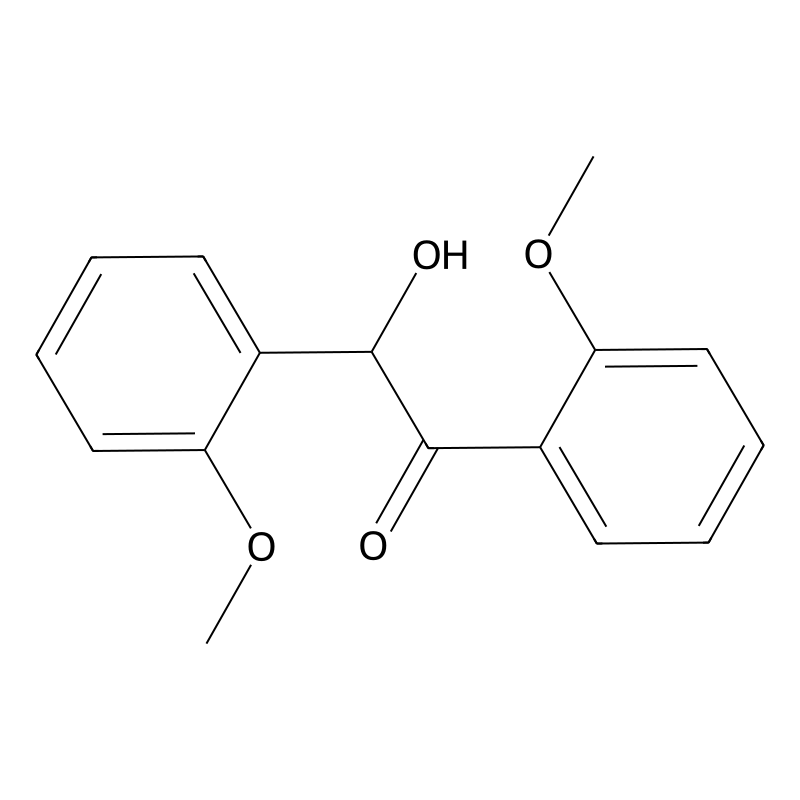

2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone, also known as anisoin, is a well-studied organic compound with a history of use in various scientific research applications. Its synthesis can be achieved through different methods, including the condensation of anisaldehyde (2-methoxybenzaldehyde) with acetone in the presence of a base catalyst. The characterization of anisoin typically involves techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) to confirm its structure and purity [].

Biological Activities:

Anisoin has been investigated for its potential biological activities, including:

- Antioxidant properties: Studies suggest that anisoin may possess antioxidant properties, potentially offering protection against oxidative stress and related diseases.

- Antimicrobial activity: Anisoin has shown some activity against certain bacterial and fungal strains, although further research is needed to determine its efficacy and mechanism of action.

- Enzyme inhibition: Anisoin has been reported to inhibit certain enzymes, such as acetylcholinesterase, which may be relevant in the context of neurodegenerative diseases.

2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone, also known as p,p'-dimethoxybenzoin, is an organic compound with the molecular formula C16H16O4. This compound features a unique structure characterized by two methoxyphenyl groups attached to a central ethanone moiety. The presence of hydroxyl and ketone functional groups contributes to its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.

- Oxidation: The compound can be oxidized to form corresponding quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Reduction reactions can convert the ketone group to an alcohol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: Electrophilic aromatic substitution can occur on the methoxyphenyl rings, allowing for further derivatization of the compound. Halogenation and nitration can be achieved using halogens and nitric acid, respectively .

Research indicates that 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone exhibits potential biological activities:

- Antimicrobial Properties: Studies have shown that this compound may possess antimicrobial effects against various pathogens.

- Antioxidant Activity: It has been investigated for its ability to scavenge free radicals, suggesting possible applications in preventing oxidative stress-related diseases.

- Therapeutic Potential: Ongoing research explores its role in treating various medical conditions due to its structural features that may interact with biological targets .

The synthesis of 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone typically involves the following steps:

- Condensation Reaction: The primary method involves the condensation of 2-methoxybenzaldehyde with 2-methoxyphenylacetic acid under acidic conditions.

- Formation of Intermediate: This reaction produces an intermediate which is subsequently oxidized to yield the final product.

- Industrial Scale-Up: For industrial production, continuous flow reactors and optimized reaction conditions are employed to enhance yield and purity. Catalysts and solvents are selected carefully to minimize by-products .

The unique properties of 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone make it suitable for various applications:

- Organic Synthesis: It serves as a precursor in the synthesis of more complex organic molecules.

- Pharmaceutical Development: Its potential therapeutic effects make it a candidate for drug development in treating infections and oxidative stress-related diseases.

- Research Tool: It is utilized in scientific research for studying chemical reactivity and biological interactions .

Interaction studies involving 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone focus on its biological activity and potential mechanisms of action:

- Enzyme Inhibition: Investigations into how this compound interacts with specific enzymes could reveal its potential as a therapeutic agent.

- Cellular Studies: Research on cellular uptake and metabolism helps understand its bioavailability and efficacy in biological systems.

- Molecular Docking Studies: Computational studies may predict interactions with target proteins, providing insights into its mechanism of action .

Several compounds share structural similarities with 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone. Here are some notable comparisons:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Hydroxy-1,2-bis(4-methoxyphenyl)ethanone | C16H16O4 | Contains para-methoxy groups; different reactivity profiles. |

| Benzoin (p-hydroxybenzoin) | C14H12O3 | Lacks methoxy groups; primarily used in organic synthesis. |

| 4-Methoxybenzoin | C15H14O3 | Similar structure but with only one methoxy group; different biological activities. |

| 4,4'-Dimethoxybenzoin | C16H16O4 | Similar structure but has both methoxy groups at para positions; distinct reactivity. |

These comparisons highlight the uniqueness of 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone in terms of its functional groups and potential applications in medicinal chemistry .

XLogP3

Other CAS

6706-96-3